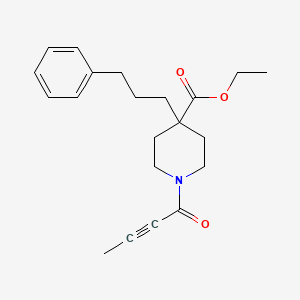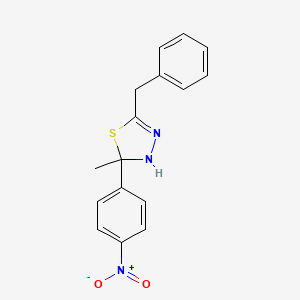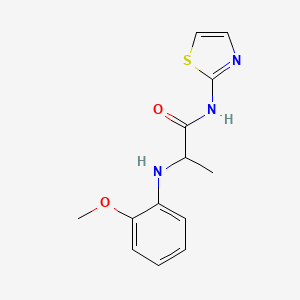
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone, also known as DMHF, is a natural compound found in the plant species known as Dalbergia odorifera. The compound has been of interest to researchers due to its potential biological and therapeutic properties.
作用机制
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is not fully understood. However, studies have shown that the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to modulate the levels of certain cytokines and chemokines, which are involved in the regulation of immune responses.
实验室实验的优点和局限性
One of the advantages of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is that it is a natural compound that can be easily extracted from the plant source. The compound has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one of the limitations of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is that its solubility in water is relatively low, which can make it difficult to use in certain experiments. In addition, the purity of the compound can vary depending on the extraction and purification methods used.
未来方向
There are several future directions for the research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One area of interest is the development of novel synthetic analogs of the compound that can have improved pharmacological properties. Another area of interest is the investigation of the compound's potential therapeutic effects in various disease models, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Furthermore, the elucidation of the compound's mechanism of action and its interactions with other signaling pathways can provide valuable insights into its biological effects.
合成方法
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a natural compound that is extracted from the heartwood of Dalbergia odorifera. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted compound is then purified using various techniques such as column chromatography or recrystallization. The purity of the compound is determined using analytical methods such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been the focus of several scientific studies due to its potential therapeutic properties. The compound has been found to possess antioxidant, anti-inflammatory, and anti-tumor activities. Studies have shown that 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
属性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-23-14-5-7-17(24-2)15(11-14)18-10-13(20(22)26-18)8-12-4-6-16(21)19(9-12)25-3/h4-11,21H,1-3H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXHAJYIDYGBA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=C(C=C3)O)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)

![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)